![molecular formula C20H15N3OS B4239572 N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4239572.png)
N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide
Overview
Description
N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide, also known as ESI-09, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. ESI-09 has been shown to inhibit the activity of epithelial sodium channels (ENaC), which are involved in regulating salt and water balance in the body.
Mechanism of Action
N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide inhibits the activity of ENaC by binding to the gamma subunit of the channel. ENaC is involved in regulating sodium and water reabsorption in the kidneys, lungs, and other organs. By inhibiting the activity of ENaC, N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide reduces sodium and water reabsorption, leading to a decrease in blood pressure and improved lung function.
Biochemical and Physiological Effects:
N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. In addition to reducing blood pressure and improving lung function, N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has been shown to reduce sodium and water reabsorption in the kidneys, leading to increased urine output. N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has also been shown to reduce inflammation in the airways of mice with cystic fibrosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide in laboratory experiments is its high purity and yield. Additionally, N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has been shown to be effective in inhibiting ENaC activity in vitro and in vivo. However, one limitation of using N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide is its specificity for the gamma subunit of ENaC. This may limit its effectiveness in treating diseases that involve other subunits of ENaC.
Future Directions
There are several future directions for research on N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide. One area of interest is the development of more specific inhibitors of ENaC that target other subunits of the channel. Additionally, further studies are needed to determine the long-term effects of N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide on blood pressure and lung function. Finally, the potential use of N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide in treating other diseases related to salt and water balance, such as edema and congestive heart failure, should be explored.
Scientific Research Applications
N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has been primarily studied for its potential therapeutic applications in treating diseases related to salt and water balance, such as hypertension and cystic fibrosis. In one study, N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide was shown to reduce blood pressure in hypertensive rats by inhibiting the activity of ENaC. Additionally, N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has been shown to improve lung function in a mouse model of cystic fibrosis by reducing the activity of ENaC in the airways.
properties
IUPAC Name |
N-(2-methyl-5-quinoxalin-2-ylphenyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-8-9-14(11-17(13)23-20(24)19-7-4-10-25-19)18-12-21-15-5-2-3-6-16(15)22-18/h2-12H,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEOTQNQYIOANX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[2-Methyl-5-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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